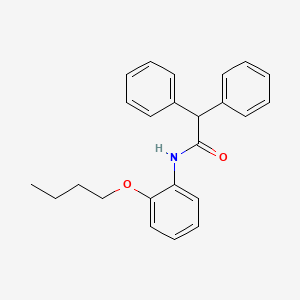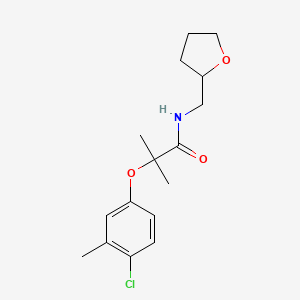![molecular formula C20H24N2O5S B4843757 5-({4-[(mesitylamino)sulfonyl]phenyl}amino)-5-oxopentanoic acid](/img/structure/B4843757.png)
5-({4-[(mesitylamino)sulfonyl]phenyl}amino)-5-oxopentanoic acid
Descripción general
Descripción
5-({4-[(mesitylamino)sulfonyl]phenyl}amino)-5-oxopentanoic acid, also known as MSAP, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.
Mecanismo De Acción
5-({4-[(mesitylamino)sulfonyl]phenyl}amino)-5-oxopentanoic acid is believed to exert its therapeutic effects through inhibition of the enzyme histone deacetylase (HDAC). HDAC plays a role in gene expression by removing acetyl groups from histone proteins, which can lead to the repression of gene transcription. Inhibition of HDAC by 5-({4-[(mesitylamino)sulfonyl]phenyl}amino)-5-oxopentanoic acid can lead to the activation of genes that are involved in apoptosis and the suppression of genes that promote cell proliferation.
Biochemical and Physiological Effects:
5-({4-[(mesitylamino)sulfonyl]phenyl}amino)-5-oxopentanoic acid has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 5-({4-[(mesitylamino)sulfonyl]phenyl}amino)-5-oxopentanoic acid has been shown to modulate the immune response and inhibit angiogenesis, the formation of new blood vessels. 5-({4-[(mesitylamino)sulfonyl]phenyl}amino)-5-oxopentanoic acid has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-({4-[(mesitylamino)sulfonyl]phenyl}amino)-5-oxopentanoic acid is its specificity for HDAC inhibition, which can lead to fewer off-target effects compared to other HDAC inhibitors. However, 5-({4-[(mesitylamino)sulfonyl]phenyl}amino)-5-oxopentanoic acid has limitations in terms of its solubility and stability, which can make it difficult to use in certain experiments. Additionally, further research is needed to fully understand the pharmacokinetics and pharmacodynamics of 5-({4-[(mesitylamino)sulfonyl]phenyl}amino)-5-oxopentanoic acid.
Direcciones Futuras
For research on 5-({4-[(mesitylamino)sulfonyl]phenyl}amino)-5-oxopentanoic acid include exploring its potential as a therapeutic agent in other diseases, such as cardiovascular disease and diabetes. Additionally, further research is needed to optimize the synthesis and formulation of 5-({4-[(mesitylamino)sulfonyl]phenyl}amino)-5-oxopentanoic acid for use in clinical trials. Finally, studies are needed to better understand the mechanism of action of 5-({4-[(mesitylamino)sulfonyl]phenyl}amino)-5-oxopentanoic acid and its effects on gene expression and cellular signaling pathways.
Aplicaciones Científicas De Investigación
5-({4-[(mesitylamino)sulfonyl]phenyl}amino)-5-oxopentanoic acid has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that 5-({4-[(mesitylamino)sulfonyl]phenyl}amino)-5-oxopentanoic acid can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. 5-({4-[(mesitylamino)sulfonyl]phenyl}amino)-5-oxopentanoic acid has also been shown to have anti-inflammatory properties, reducing inflammation in animal models of arthritis and colitis. Additionally, 5-({4-[(mesitylamino)sulfonyl]phenyl}amino)-5-oxopentanoic acid has been studied for its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
5-oxo-5-[4-[(2,4,6-trimethylphenyl)sulfamoyl]anilino]pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-13-11-14(2)20(15(3)12-13)22-28(26,27)17-9-7-16(8-10-17)21-18(23)5-4-6-19(24)25/h7-12,22H,4-6H2,1-3H3,(H,21,23)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASSUOMHYKAMDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxo-5-({4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl}amino)pentanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4843676.png)
![2-{[4-amino-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide](/img/structure/B4843682.png)
![2-[(5-nitro-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4843685.png)
![N-(5-chloro-2-methylphenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4843693.png)
![methyl 2-({[5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)benzoate](/img/structure/B4843696.png)
![2-[4-[4-methoxy-3-(methoxymethyl)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B4843703.png)
![N~2~-(2-chlorophenyl)-N~1~-[2-(dimethylamino)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4843711.png)
![N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3-(2-naphthylsulfonyl)propanamide](/img/structure/B4843715.png)



![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4843756.png)
![ethyl N-({[1-(4-chlorophenyl)propyl]amino}carbonyl)glycinate](/img/structure/B4843762.png)
![2-fluoro-N-(4-{3-[(2-fluorobenzoyl)amino]-4-hydroxybenzyl}-2-hydroxyphenyl)benzamide](/img/structure/B4843767.png)